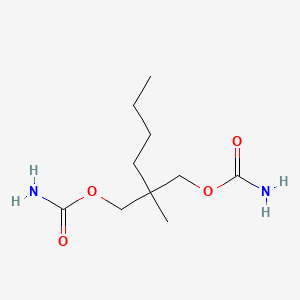
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a centrally acting pressure-lowering agent that produces its hypotensive effect by direct action on the brain stem vasomotor centers . This compound is known for its use in the medical field as a sedative and anxiolytic drug.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves several steps. One common method includes the aldol addition followed by hydrogenation or the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its hypotensive effects.
Industry: The compound is used in the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves its direct action on the brain stem vasomotor centers. It reduces the amplitude of blood pressure rises elicited by electrical stimulation of cardiovascular centers of the brain stem. This effect is produced by a reduction of the vascular peripheral resistance without altering the cardiac output .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate can be compared with similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: This compound has sedative, anticonvulsant, and muscle relaxant effects.
2-Butyl-2-ethyl-1,3-propanediol: Used in the synthesis of polyesters and has applications in polymer and coating industries.
Meprobamate: Another centrally acting pressure-lowering agent with similar hypotensive effects.
These comparisons highlight the unique properties of this compound, particularly its specific action on the brain stem vasomotor centers and its use as a sedative and anxiolytic drug.
Eigenschaften
CAS-Nummer |
3124-50-3 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-4-5-10(2,6-15-8(11)13)7-16-9(12)14/h3-7H2,1-2H3,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
PCLRAGNZCNZQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



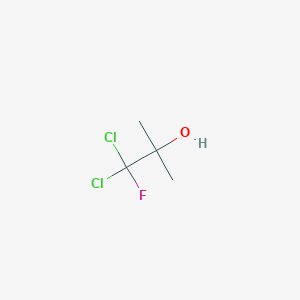
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

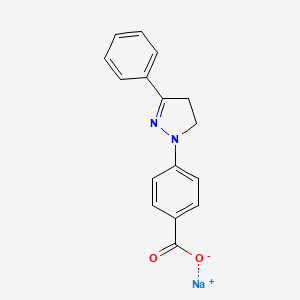




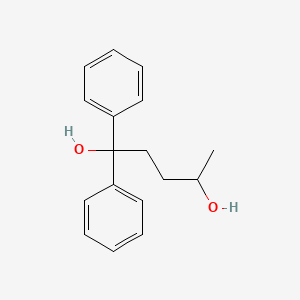

![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
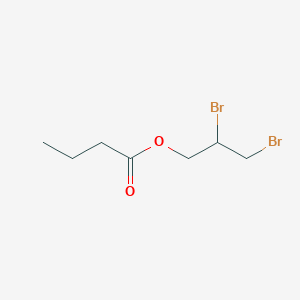
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
